Octanoic acid, pentafluorobenzyl ester
Description
Fluorinated esters like this are hypothesized to exhibit enhanced lipophilicity and chemical stability compared to non-fluorinated counterparts due to the electron-withdrawing effects of fluorine .
Properties
Molecular Formula |
C15H17F5O2 |
|---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl octanoate |
InChI |
InChI=1S/C15H17F5O2/c1-2-3-4-5-6-7-10(21)22-8-9-11(16)13(18)15(20)14(19)12(9)17/h2-8H2,1H3 |
InChI Key |
HGHDCSVNNUJOIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Pentafluorobenzyl n-octanoate can be synthesized through derivatization reactions. Derivatization is a chemical modification process that enhances the volatility, thermal stability, and chromatographic behavior of a compound . The pentafluorobenzyl group is introduced to the n-octanoate molecule to form the final product. Specific reaction conditions and industrial production methods are not widely documented, but the general approach involves the use of pentafluorobenzyl bromide as a derivatizing agent .
Chemical Reactions Analysis
Pentafluorobenzyl n-octanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Pentafluorobenzyl n-octanoate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of pentafluorobenzyl n-octanoate involves its ability to form derivatives with various functional groups, enhancing their detection and quantitation in analytical methods. The pentafluorobenzyl group provides excellent electron capture properties, making it suitable for negative chemical ion mass spectrometric detection . This allows for high sensitivity and specificity in the analysis of complex mixtures.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The pentafluorobenzyl group introduces unique characteristics compared to other esters. Key comparisons are summarized below:
Table 1: Physical and Chemical Properties of Selected Octanoic Acid Esters
- Lipophilicity : The pentafluorobenzyl group likely increases LogP significantly compared to benzyl or alkyl esters, enhancing membrane permeability and environmental persistence .
- Stability : Fluorination may improve resistance to enzymatic degradation, similar to perfluorinated compounds in industrial applications .
Analytical and Commercial Considerations
Table 3: Commercial Availability and Detection Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
